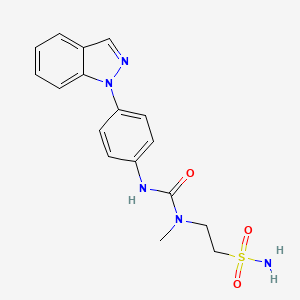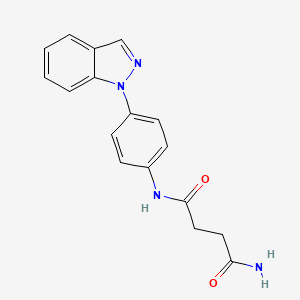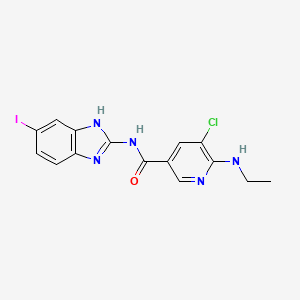
3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea is a chemical compound that has attracted the attention of many researchers due to its potential therapeutic applications. This compound is a potent inhibitor of various enzymes, including carbonic anhydrase IX, which is overexpressed in many cancers.
Applications De Recherche Scientifique
3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many cancers and plays a critical role in cancer progression and metastasis.
Mécanisme D'action
The mechanism of action of 3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea involves the inhibition of carbonic anhydrase IX, which is involved in the regulation of pH in cancer cells. By inhibiting this enzyme, the compound disrupts the pH balance in cancer cells, leading to their death. Additionally, the compound has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by disrupting the pH balance in cancer cells. It has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, the compound has been shown to have anti-inflammatory and anti-angiogenic effects, further contributing to its therapeutic potential.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea is its high potency and selectivity for carbonic anhydrase IX. This makes it a promising candidate for the development of anti-cancer drugs. However, one of the limitations of this compound is its poor solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for research on 3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea. One direction is the development of more potent and selective inhibitors of carbonic anhydrase IX. Another direction is the investigation of the compound's potential use in combination with other anti-cancer drugs. Additionally, the compound's anti-inflammatory and anti-angiogenic effects could be further explored for potential therapeutic applications. Finally, more research is needed to understand the compound's pharmacokinetics and toxicity profile to assess its potential for clinical use.
Méthodes De Synthèse
The synthesis of 3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea involves the reaction of 4-bromo-1H-indazole with 3-aminophenyl-N-methylcarbamate in the presence of a palladium catalyst. The resulting intermediate is then reacted with sodium sulfite to yield the final product. This method has been optimized to yield high purity and high yield of the product.
Propriétés
IUPAC Name |
3-(4-indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-21(10-11-26(18,24)25)17(23)20-14-6-8-15(9-7-14)22-16-5-3-2-4-13(16)12-19-22/h2-9,12H,10-11H2,1H3,(H,20,23)(H2,18,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKKJWKAGUICQMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCS(=O)(=O)N)C(=O)NC1=CC=C(C=C1)N2C3=CC=CC=C3C=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Indazol-1-ylphenyl)-1-methyl-1-(2-sulfamoylethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Fluorophenyl)ethyl]-3-(2-quinolin-6-ylethyl)urea](/img/structure/B7434262.png)


![N-[(3-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434289.png)
![3-[6-[(5-Propan-2-ylpyridin-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434298.png)
![N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-iodopyridine-3-carboxamide](/img/structure/B7434303.png)
![3-[6-[(2,5,6-Trimethylpyrimidin-4-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434304.png)

![3-[6-[(3-Cyclobutyl-1,2,4-oxadiazol-5-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434327.png)
![3-[6-[[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434335.png)
![tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate](/img/structure/B7434338.png)
![methyl 4-oxo-3-[(2-oxo-1H-pyridin-3-yl)methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate](/img/structure/B7434359.png)

![Ethyl 1'-(3-ethyltriazole-4-carbonyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate](/img/structure/B7434388.png)